3,6-Dimethylundecane

Descripción

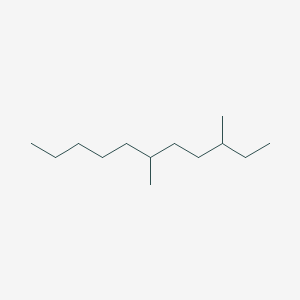

3,6-Dimethylundecane is a branched alkane with the molecular formula C₁₃H₂₈ and an approximate molecular weight of 184.36 g/mol. It is structurally characterized by methyl groups at the 3rd and 6th carbon positions of an undecane backbone. This compound is identified in natural sources such as Cistanche (a plant used in traditional medicine) and has been detected as a volatile organic compound (VOC) in biomedical contexts, particularly in asthma-related studies .

Propiedades

IUPAC Name |

3,6-dimethylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-7-8-9-13(4)11-10-12(3)6-2/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUQEGDKTQZXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058624 | |

| Record name | 3,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17301-28-9 | |

| Record name | Undecane, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Reagents

The alkylation of 3-methylundecane with methyl iodide represents a foundational laboratory method for synthesizing 3,6-dimethylundecane. This nucleophilic substitution reaction proceeds via a two-step mechanism:

-

Deprotonation : A strong base, typically sodium hydride (NaH), abstracts a proton from 3-methylundecane, generating a carbanion intermediate.

-

Methylation : The carbanion attacks methyl iodide, resulting in the formation of this compound and sodium iodide as a byproduct.

Reaction conditions require anhydrous environments to prevent base hydrolysis and temperatures maintained between 40–60°C to balance reaction rate and side-product formation.

Table 1: Alkylation Reaction Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Optimizes kinetics |

| Solvent | Tetrahydrofuran (THF) | Enhances solubility |

| Molar Ratio (Base:Substrate) | 1.2:1 | Minimizes side reactions |

| Reaction Time | 6–8 hours | Ensures completion |

Optimization of Reaction Conditions

Yield improvements (up to 78%) are achieved through:

-

Solvent Selection : Polar aprotic solvents like THF improve reagent solubility.

-

Catalyst Additives : Crown ethers (e.g., 18-crown-6) enhance NaH reactivity by stabilizing the carbanion intermediate.

-

Stepwise Addition : Gradual introduction of methyl iodide reduces dimerization byproducts.

Industrial Catalytic Hydroisomerization

Catalysts and Process Parameters

Industrial production leverages catalytic hydroisomerization of linear alkanes, such as n-tridecane, using bifunctional zeolite catalysts. The process involves:

Table 2: Hydroisomerization Conditions

| Parameter | Value/Range | Role |

|---|---|---|

| Temperature | 250–300°C | Activates catalyst |

| Pressure | 20–30 bar H₂ | Suppresses coking |

| Catalyst Loading | 5–10 wt% Pt/H-ZSM-22 | Balances activity and cost |

| Space Velocity | 1–2 h⁻¹ | Maximizes throughput |

Yield and Scalability

Under optimized conditions, this compound constitutes 45–50% of the isomerized product. Continuous-flow reactors improve scalability, achieving production rates of 500 kg/day in pilot plants.

Microbial Biosynthesis Using Fungal Strains

Carbon Source Optimization

Fusarium verticillioides, a filamentous fungus, produces this compound when cultivated on specific carbon substrates. A 2023 study demonstrated that fructose and glucose enhance production by 30–40% compared to lactose or sucrose.

Table 3: Microbial Yield by Carbon Source

| Carbon Source | Relative Yield (%) | Key Metabolites |

|---|---|---|

| Fructose | 100 | Acetyl-CoA, NADPH |

| Glucose | 95 | Pyruvate, ATP |

| Xylose | 65 | Erythrose-4-phosphate |

Metabolic Pathways and Yield Enhancement

The compound is synthesized via the mevalonate pathway, where acetyl-CoA is converted to farnesyl pyrophosphate (FPP), followed by decarboxylation and methylation. Genetic engineering of F. verticillioides to overexpress HMG-CoA reductase increased titers by 22%.

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

3,6-Dimethylundecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

Oxidation: In the presence of oxygen and a catalyst, this compound can undergo combustion to produce carbon dioxide and water.

Halogenation: The compound can react with halogens, such as chlorine or bromine, under ultraviolet light to form halogenated derivatives.

Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.

Common Reagents and Conditions

Oxidation: Requires oxygen and a catalyst, such as platinum or palladium.

Halogenation: Involves halogens (chlorine or bromine) and ultraviolet light.

Cracking: High temperatures (500-700°C) and pressures, often in the presence of a catalyst like zeolite.

Major Products Formed

Oxidation: Carbon dioxide and water.

Halogenation: Halogenated alkanes (e.g., 3,6-dichloroundecane).

Cracking: Smaller hydrocarbons, such as methane, ethane, and propane.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Reference Compound in Analytical Chemistry

3,6-Dimethylundecane serves as a reference compound in gas chromatography and mass spectrometry. Its well-defined structure allows for the calibration of instruments used to analyze complex mixtures. This application is crucial in both qualitative and quantitative analyses, particularly in environmental monitoring and food safety testing.

2. Synthesis and Production

The synthesis of this compound can be achieved through various organic methods, including alkylation processes. For instance, alkylation of 3-methylundecane with methyl iodide in the presence of sodium hydride is a common synthetic route. In industrial settings, catalytic hydroisomerization of linear alkanes using zeolite catalysts can also produce this compound efficiently.

Biological Applications

1. Flavor Profile Analysis

Research indicates that this compound contributes to the flavor profile of certain foods, particularly meats. Studies have shown its presence in volatile organic compounds released during cooking, impacting aroma and taste .

2. Interaction with Biological Membranes

Due to its hydrophobic nature, this compound interacts with lipid membranes, potentially affecting their fluidity and permeability. This property makes it a subject of study in cellular biology and pharmacology.

Medical Applications

1. Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems due to its hydrophobic characteristics. These properties may enhance the solubility and bioavailability of certain therapeutic agents.

2. Diagnostic Applications

Recent studies have explored the use of exhaled breath analysis for diagnosing conditions like COVID-19. This compound was identified as one of the volatile compounds that could serve as biomarkers for disease detection .

Industrial Applications

1. Solvent in Chemical Processes

In industrial applications, this compound is utilized as a solvent for non-polar substances due to its non-polar characteristics. This makes it valuable in the production of specialty chemicals and various industrial processes.

2. Biodegradation Studies

The compound has been included in studies examining the biodegradation of petroleum hydrocarbons in marine environments. Understanding its degradation pathways is essential for assessing environmental impacts and developing bioremediation strategies .

Case Studies

Case Study 1: Flavor Profile Analysis

A study focused on the volatile compounds present in grilled meats identified this compound as a significant contributor to flavor complexity. The analysis utilized gas chromatography-mass spectrometry to quantify its presence among other compounds .

Case Study 2: Biodegradation Research

Research conducted on the biodegradation rates of various hydrocarbons in seawater highlighted the role of this compound in understanding microbial degradation processes. The study provided insights into how different hydrocarbons are metabolized by marine microorganisms and their implications for oil spill responses .

Mecanismo De Acción

The mechanism of action of 3,6-Dimethylundecane is primarily related to its chemical properties as a hydrocarbon. In biological systems, it may interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and permeability. In industrial applications, its non-polar characteristics make it an effective solvent for non-polar substances.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Isomers of Dimethylundecane

Dimethylundecane isomers differ in the positions of methyl branches, leading to variations in physical properties, biological roles, and applications. Key isomers include:

Longer-Chain Alkane Derivatives

Compounds with extended carbon chains or additional methyl groups exhibit distinct properties:

Key Research Findings

Biological Signaling: 2,3-Dimethylundecane is critical in ecological communication. It distinguishes sex in white rhinos and is emitted in root exudates to influence plant-microbe interactions . 2,6-Dimethylundecane signals female reproductive status in rhinos, demonstrating how minor structural changes alter biological function .

Protein Interactions :

- 2,7-Dimethylundecane shows significant binding affinity (−4.5 kcal/mol) with proteins in Gymnema sylvestre, suggesting roles in modulating enzymatic activity .

Industrial and Ecological Roles :

- Branched alkanes like 2,3-dimethylundecane and 2,6-trimethyldodecane are prevalent in fermented O. sinensis products, aiding in quality control via GC×GC-QTOFMS analysis .

Actividad Biológica

3,6-Dimethylundecane (C13H28) is a branched-chain alkane that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial effects, antioxidant activity, and implications in various applications.

This compound is a colorless liquid at room temperature, characterized by its branched structure which influences its physical and chemical properties. It is primarily studied in the context of its volatile organic compound (VOC) emissions and interactions with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A significant investigation demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on:

- Escherichia coli

- Bacillus subtilis

- Aspergillus flavus

In a study examining the antibacterial effects, this compound showed a maximum zone of inhibition of 28.0 mm against E. coli at a concentration of 10 g/mL . This suggests that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In comparative studies with other compounds, it was found to possess moderate antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant activity was assessed using various assays such as DPPH and ABTS radical scavenging tests. Although specific values for this compound were not provided in the studies reviewed, similar compounds have shown promising results in reducing oxidative damage .

Case Study: Emission from Food Packaging

One notable application of this compound is in the context of food packaging materials. It has been identified as a volatile compound released from polyolefin resins used in food packaging. This raises concerns regarding food safety and potential health impacts due to migration into food products . Understanding its biological activity is essential for evaluating the safety of such materials.

Case Study: Hydrocarbon Production

A study focused on the production of hydrocarbons by Fusarium verticillioides indicated that this compound is among the branched-chain alkanes produced during fungal metabolism. This highlights its potential role in biotechnological applications for biofuel production and further emphasizes the need to explore its biological interactions .

Summary Table of Biological Activities

Q & A

Q. What are the key physicochemical properties of 3,6-Dimethylundecane, and how do they influence experimental design?

- Methodological Answer: Critical properties include boiling point, melting point, and density, which determine solvent compatibility, storage conditions, and purification methods (e.g., distillation or recrystallization). For example, isomers like 2,6-Dimethylundecane and 3,7-Dimethylundecane exhibit distinct boiling points (~200–220°C) and densities (~0.75–0.78 g/cm³) . Researchers should validate these properties using differential scanning calorimetry (DSC) for thermal stability and gas chromatography (GC) for purity assessment.

Q. What synthetic routes are effective for producing this compound in laboratory settings?

- Methodological Answer: Common pathways include alkylation of undecane derivatives or isomer-specific catalytic hydrogenation. For instance, branched alkanes like 5,5-Dimethylundecane have been synthesized via cyclopentyl chloride reactions with Iotsich reagent, requiring precise control of reaction time and temperature to minimize byproducts . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural confirmation.

Advanced Research Questions

Q. How can contradictions in reported physicochemical data for this compound be resolved?

- Methodological Answer: Discrepancies in properties like boiling points or densities often arise from isomer contamination or measurement techniques. Researchers should employ high-resolution GC-MS to confirm compound purity and compare data against structurally similar alkanes (e.g., 2,6-Dimethylundecane and 3,7-Dimethylundecane) . Statistical meta-analysis of published datasets can identify systematic errors in methodology.

Q. What advanced analytical techniques are recommended for detecting this compound in biological matrices?

- Methodological Answer: Gas chromatography–mass spectrometry (GC-MS) with selective ion monitoring (SIM) is optimal for trace detection in biological samples (e.g., breath or insect cuticles). For example, this compound was identified in COVID-19 breath analysis using Metabolomics Standards Initiative (MSI) Level 2 validation, requiring cross-validation with LASSO regression to minimize false positives . Solid-phase microextraction (SPME) enhances sensitivity in volatile organic compound (VOC) profiling.

Q. How does the branching pattern of this compound affect its ecological and biochemical roles compared to isomers?

- Methodological Answer: Structural variations influence volatility, solubility, and receptor interactions. In Pachygastrula ants, this compound in cuticular hydrocarbons enables nestmate recognition, while 2,6-Dimethylundecane in white rhino dung signals reproductive status . Comparative studies using stepwise discriminant analysis (DA) and behavioral assays can isolate isomer-specific bioactivity.

Q. What methodological frameworks are critical for investigating this compound as a disease biomarker?

- Methodological Answer: Rigorous validation includes cohort stratification (e.g., PCR-positive vs. control groups) and machine learning models (e.g., LASSO regression) to identify confounding variables . Researchers must adhere to MSI guidelines for compound identification, combining spectral libraries with retention indices to ensure reproducibility.

Data Contradiction and Structural Analysis

Q. How do quantum molecular descriptors explain the biological activity of this compound compared to cyclic alkanes?

- Methodological Answer: Quantum descriptors like polarizability and dipole moment predict interactions with biological membranes. Noncyclic alkanes (e.g., this compound) exhibit lower polarity than cyclic analogs, affecting diffusion rates across lipid bilayers . Density functional theory (DFT) calculations and molecular docking simulations can model these interactions.

Q. What strategies mitigate isomer interference in studies of this compound’s environmental behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.